

An In-depth Technical Guide to 2,6-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluoro-4-iodobenzaldehyde

Cat. No.: B1392979

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2,6-difluoro-4-iodobenzaldehyde**, a key building block in modern organic synthesis. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel pharmaceuticals and functional materials.

Core Molecular and Physicochemical Properties

2,6-Difluoro-4-iodobenzaldehyde is a halogenated aromatic aldehyde whose unique substitution pattern imparts specific reactivity and utility in synthetic chemistry. The presence of two ortho-fluorine atoms, a para-iodine atom, and an aldehyde group makes it a versatile precursor for constructing complex molecular architectures.

Molecular Weight and Formula

The cornerstone of any chemical synthesis is a precise understanding of stoichiometry, which begins with the molecular weight of the reactants. The molecular weight of **2,6-difluoro-4-iodobenzaldehyde** is determined by the sum of the atomic weights of its constituent atoms.

The molecular formula is $C_7H_3F_2IO$.^{[1][2]} Based on this, the calculated molecular weight is approximately 268.00 g/mol .^{[1][3]}

A summary of its key properties is presented in the table below:

Property	Value	Source(s)
Molecular Weight	268.00 g/mol	[1]
Monoisotopic Mass	267.91967 Da	[1][2]
Molecular Formula	C ₇ H ₅ F ₂ IO	[1][2]
IUPAC Name	2,6-difluoro-4-iodobenzaldehyde	[1]
CAS Number	1160573-10-3	[2][3]
Physical Form	Solid	[4]
Purity	Typically ≥95-98%	[4][5]
Storage Conditions	2-8°C, inert atmosphere, keep in dark place	[3]

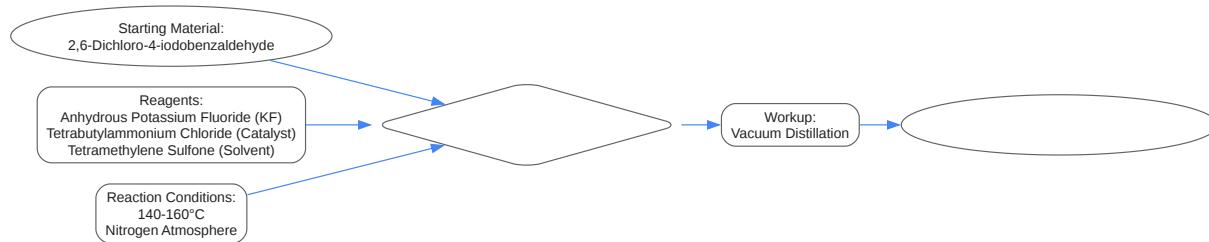
Molecular Structure

The spatial arrangement of atoms and functional groups in **2,6-difluoro-4-iodobenzaldehyde** is critical to its reactivity. The aldehyde group is activated by the electron-withdrawing effects of the ortho-fluorine atoms, while the iodine at the para position serves as an excellent leaving group for cross-coupling reactions.

Caption: Molecular structure of **2,6-Difluoro-4-iodobenzaldehyde**.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzaldehydes often requires strategic planning to install the desired functional groups with high regioselectivity. While multiple synthetic routes may exist, a common and effective method involves halogen exchange fluorination.


An industrial production method for a related compound, 2,6-difluorobenzaldehyde, utilizes 2,6-dichlorobenzaldehyde as a starting material.[6] This process involves a halogen-exchange fluorination reaction with anhydrous potassium fluoride, often facilitated by a phase-transfer catalyst like tetrabutylammonium chloride in a high-boiling solvent such as tetramethylene

sulfone (sulfolane).^[6] A similar strategy can be envisioned for the iodinated analog, starting from 2,6-dichloro-4-iodobenzaldehyde.

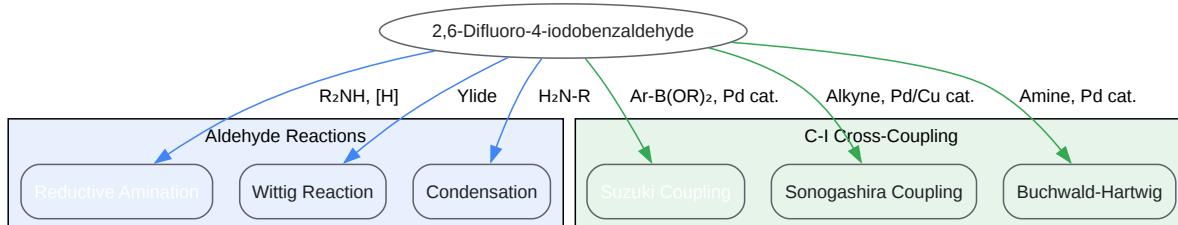
Causality in Experimental Design:

- Anhydrous and Anaerobic Conditions: The use of anhydrous potassium fluoride and an oxygen-free environment is crucial.^[6] Water can deactivate the fluoride salt and lead to undesired side reactions. This ensures high conversion and product quality.
- Phase-Transfer Catalyst: The catalyst is essential to shuttle the fluoride anion from the solid phase (KF) into the organic phase where the reaction with the aryl chloride occurs.
- High Temperature: The reaction typically requires elevated temperatures (e.g., 140-160°C) to overcome the activation energy for the nucleophilic aromatic substitution of chloride with fluoride, which is generally a difficult transformation.^[6]

The workflow for this synthetic approach is outlined below.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,6-Difluoro-4-iodobenzaldehyde**.


Reactivity and Applications in Drug Discovery

The utility of **2,6-difluoro-4-iodobenzaldehyde** in drug development stems from the orthogonal reactivity of its functional groups. This allows for sequential and selective modifications, making it a valuable scaffold for building complex molecules. Fluorinated aromatic compounds are of particular interest in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability.

Key Reaction Pathways

- Aldehyde Chemistry: The aldehyde group is a versatile handle for various transformations, including:
 - Reductive Amination: To form substituted benzylamines.
 - Wittig Reaction: To create alkenes.
 - Condensation Reactions: To form Schiff bases, oximes, or hydrazones, which can be further modified or act as key pharmacophores.^[7]
 - Oxidation: To generate the corresponding benzoic acid.
- Carbon-Iodine Bond Chemistry: The C-I bond is highly amenable to transition metal-catalyzed cross-coupling reactions, such as:
 - Suzuki Coupling: With boronic acids/esters to form biaryl compounds.
 - Sonogashira Coupling: With terminal alkynes to introduce alkynyl moieties.
 - Stille Coupling: With organostannanes.
 - Buchwald-Hartwig Amination: To form arylamines.

This dual reactivity allows for a modular approach to synthesis, as illustrated below.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2,6-Difluoro-4-iodobenzaldehyde**.

Proven Applications

Benzaldehydes are crucial intermediates in the pharmaceutical and agrochemical industries.^[8] Halogenated benzaldehydes, in particular, serve as precursors for a wide range of bioactive molecules. For example, related difluoro-benzylxy moieties are found in compounds investigated for various therapeutic applications.^[7] The specific substitution pattern of **2,6-difluoro-4-iodobenzaldehyde** makes it an ideal starting point for synthesizing inhibitors of enzymes like phosphodiesterase 4 (PDE4), which are targets for treating inflammatory diseases.^[9]

Analytical Characterization and Quality Control

For any research or development application, verifying the identity and purity of the starting material is paramount. A self-validating protocol involves a combination of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Will show characteristic signals for the aldehyde proton (~10 ppm) and the two aromatic protons.
 - ¹⁹F NMR: Will show a singlet corresponding to the two equivalent fluorine atoms.

- ^{13}C NMR: Will provide a full carbon skeleton map, including the carbonyl carbon (~190 ppm).
- Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm^{-1} is indicative of the aldehyde C=O stretch.
- Mass Spectrometry (MS): Will confirm the molecular weight and provide fragmentation patterns consistent with the structure.
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Commercial suppliers often provide a Certificate of Analysis (CoA) with this data for each batch.^[5]

Conclusion

2,6-Difluoro-4-iodobenzaldehyde is more than just a chemical with a molecular weight of 268.00 g/mol ; it is a highly functionalized and versatile building block for synthetic chemists. Its distinct electronic properties and orthogonal reactivity make it an invaluable tool in the synthesis of complex organic molecules. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel and impactful chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Difluoro-4-iodobenzaldehyde | C7H3F2IO | CID 50997876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 1160573-10-3|2,6-Difluoro-4-iodobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 2,6-Difluoro-4-iodobenzaldehyde | CymitQuimica [cymitquimica.com]
- 5. 1160573-10-3 2,6-Difluoro-4-iodobenzaldehyde AKSci 7035DH [aksci.com]
- 6. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]
- 7. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US20150344515A1 - Selected macrolides with pde4-inhibiting activity - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Difluoro-4-iodobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1392979#2-6-difluoro-4-iodobenzaldehyde-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com